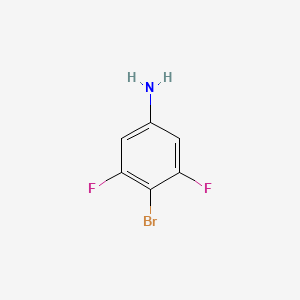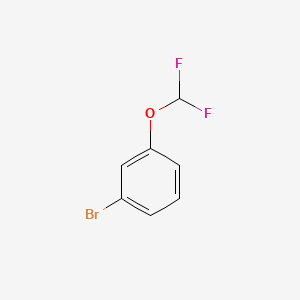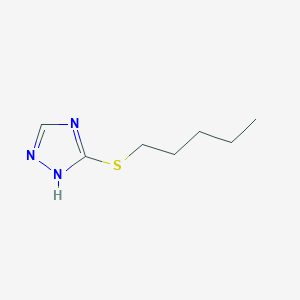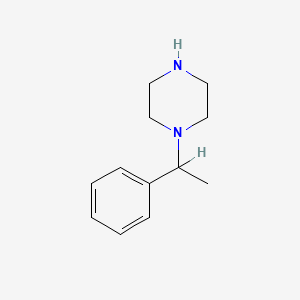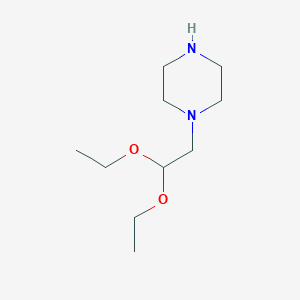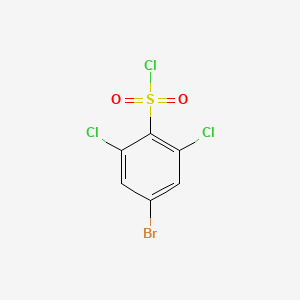![molecular formula C13H12ClNO B1271969 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one CAS No. 849021-07-4](/img/structure/B1271969.png)
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CMDPQ) is a heterocyclic organic compound that is found in various types of plants and fungi. It is a member of the pyrido[3,2,1-ij]quinolin-5-one family, which is a group of compounds that have a wide range of biological activities. CMDPQ has been studied extensively in recent years due to its potential medicinal applications.
Applications De Recherche Scientifique
Anticancer Activity
Quinazolinone derivatives have shown promising anticancer properties . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy .
Antibacterial Activity
Quinazolinone derivatives have demonstrated significant antibacterial activity . They can inhibit the growth of various bacterial strains, which could be beneficial in the development of new antibiotics .
Anti-inflammatory Activity
These compounds have also been studied for their anti-inflammatory properties . They can potentially be used to treat inflammatory diseases .
Anticonvulsant Activity
Quinazolinone derivatives have shown potential as anticonvulsants . They could be used in the treatment of epilepsy and other seizure disorders .
Antifungal Activity
These compounds have demonstrated antifungal properties . They can inhibit the growth of various fungal strains, which could be beneficial in the treatment of fungal infections .
Antimalarial Activity
Quinazolinone derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, the causative agents of malaria .
Anti-Parkinsonism Activity
These compounds have shown potential in the treatment of Parkinson’s disease . They can potentially be used to manage the symptoms of this neurodegenerative disorder .
Blood Coagulation Inhibition
Some derivatives of quinazolinone, such as 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one, have been studied as potential dual inhibitors of blood coagulation factors Xa and XIa . These factors play key roles in blood coagulation, and their inhibition could help prevent thrombosis .
Mécanisme D'action
Target of Action
The primary targets of 6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one are blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
The compound interacts with its targets, factors Xa and XIa, by inhibiting their activity . This interaction results in the prevention of the conversion of prothrombin to thrombin, a key step in the blood coagulation process .
Biochemical Pathways
The inhibition of factors Xa and XIa affects the blood coagulation cascade, specifically the intrinsic and extrinsic pathways . The downstream effects include the prevention of fibrin clot formation, which is the final product of the coagulation cascade .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of thrombin formation and fibrin clot formation . This results in an anticoagulant effect, preventing the formation of harmful blood clots .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets .
Propriétés
IUPAC Name |
3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNBFVIMZKMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375447 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849021-07-4 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

